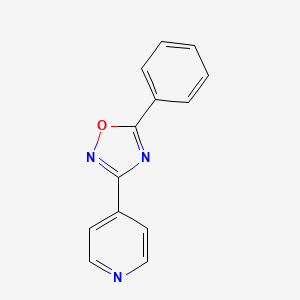
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a heterocyclic aromatic compound that is synthesized using various methods.
科学的研究の応用
Therapeutic Worth and Binding Affinity The structural feature of the 1,3,4-oxadiazole ring, resembling pyridine with its nitrogen atom, enhances the binding affinity of 1,3,4-oxadiazole derivatives to various enzymes and receptors in biological systems. These interactions facilitate a wide range of bioactivities. Research on 1,3,4-oxadiazole-based derivatives has grown due to their significant therapeutic potential across diverse medical areas such as anticancer, antibacterial, and anti-inflammatory treatments. Their unique binding capabilities suggest a promising avenue for developing more active and less toxic medicinal agents (Verma et al., 2019).
Role in Kinase Inhibition Compounds with a pyridine scaffold, including those related to 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine, have been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinase. This enzyme is critical in the release of proinflammatory cytokines. The literature review on the design, synthesis, and activity studies of such compounds emphasizes their significance in medicinal chemistry, highlighting the potential for developing selective kinase inhibitors (Scior et al., 2011).
Synthetic and Pharmacological Developments The oxadiazole ring, a part of this compound, is crucial in developing pharmacologically active compounds. Oxadiazoles, particularly 1,3,4 and 1,2,4 derivatives, have been highlighted for their significant pharmacokinetic properties. These derivatives show a broad spectrum of activities, including antibacterial, anti-inflammatory, anti-tuberculosis, anti-fungal, anti-diabetic, and anticancer properties. Recent publications have underlined the advancements in synthesizing oxadiazole rings and their increasing relevance in medicinal chemistry and pharmacology (Wang et al., 2022).
Biological Activities and Chemical Sensing Oxadiazoles, including structures similar to this compound, have shown a wide array of biological activities. These compounds are utilized in designing chemical sensors due to their ability to form coordination and hydrogen bonds, making them suitable as sensing probes. This versatility underscores the potential of oxadiazoles in both biological applications and the development of novel optical sensors (Sharma et al., 2022).
作用機序
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anticancer and anti-infective properties. These compounds are known to interact with various molecular targets involved in these diseases, but the specific targets for this compound need further investigation.
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets through hydrogen bond acceptor properties . The nitrogen in the oxadiazole ring is a stronger hydrogen bond acceptor than oxygen , which may influence the compound’s interaction with its targets.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit anticancer and anti-infective activities, suggesting that they may affect pathways related to cell proliferation, apoptosis, and microbial growth.
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit anticancer and anti-infective activities, suggesting that they may induce cell death or inhibit microbial growth.
特性
IUPAC Name |
5-phenyl-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-6-8-14-9-7-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLYQZJFVKRLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

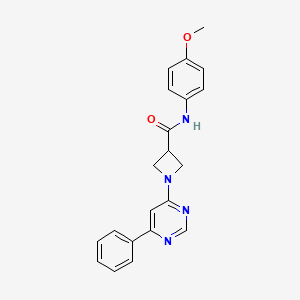
![3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2476508.png)
![7-[(2,2,2-trifluoroacetyl)amino]-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl 2-thiophenecarboxylate](/img/structure/B2476510.png)
![N-(2-Methylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2476511.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2476512.png)
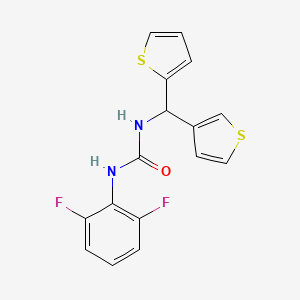


![1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2476517.png)
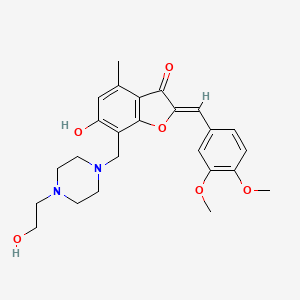
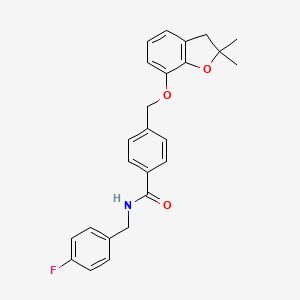

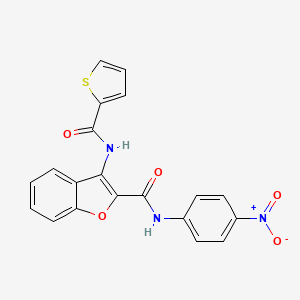
![Ethyl 1,2-diamino-4-[4-(benzyloxy)phenyl]-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2476529.png)